molecular formula C10H10Cl3N3 B11845577 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride CAS No. 1170377-12-4

6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride

Cat. No.: B11845577
CAS No.: 1170377-12-4
M. Wt: 278.6 g/mol
InChI Key: ZTJGEOBGOQBLAU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves several steps. One common method starts with the chlorination of 2-methylquinoline to produce 6,7-dichloro-2-methylquinoline. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield 6,7-Dichloro-4-hydrazino-2-methylquinoline. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research involving this compound contributes to the development of new pharmaceuticals.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with DNA replication and transcription processes, making it useful in cancer research .

Comparison with Similar Compounds

6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research.

Properties

CAS No.

1170377-12-4

Molecular Formula

C10H10Cl3N3

Molecular Weight

278.6 g/mol

IUPAC Name

(6,7-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H9Cl2N3.ClH/c1-5-2-10(15-13)6-3-7(11)8(12)4-9(6)14-5;/h2-4H,13H2,1H3,(H,14,15);1H

InChI Key

ZTJGEOBGOQBLAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)NN.Cl

Origin of Product

United States

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